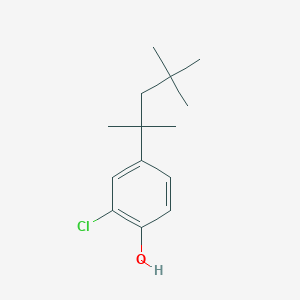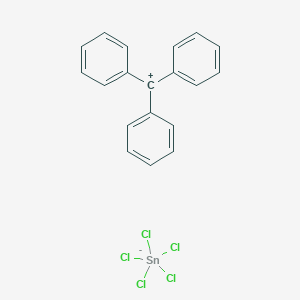
Methylium, triphenyl-, pentachlorostannate(1-)
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
“Methylium, triphenyl-, pentachlorostannate(1-)” has a molecular weight of 539.3 g/mol. Other physical and chemical properties are not available in the retrieved information.Applications De Recherche Scientifique
Cationic Polymerization Reactions
Triphenylcarbenium pentachlorostannate is utilized in the study of cationic polymerization reactions. Specifically, it’s used with 3,6-dibromo-9-(2,3-epoxypropyl)carbazole employing the microcalorimetric technique . This application is crucial for understanding the kinetics and mechanisms of polymer formation, which can lead to the development of new polymeric materials with tailored properties.
Synthesis of Diarylcyclohexanones
This compound plays a role in the synthesis of diarylcyclohexanones , which are key intermediates for the preparation of antiprotozoal medications . The ability to efficiently synthesize these intermediates is vital for the pharmaceutical industry in developing treatments for protozoal infections.
Photopolymerization Initiator
In the realm of materials science, Triphenylcarbenium pentachlorostannate serves as an initiator in the photopolymerization of carbazolyl-derived epoxy monomers . This application is significant for creating advanced materials with specific light-responsive properties.
Organometallic Reagent
As an organometallic compound, it finds use in various chemical reactions where it can act as a reagent or catalyst. This includes applications in thin film deposition, industrial chemistry, and LED manufacturing .
Precursor for Nanoscale Materials
The compound is also explored for its potential as a precursor material at the nanoscale. This could have implications in the field of nanotechnology, where precise control over material properties at the atomic level is required .
Research in Advanced Electronics
Due to its unique properties, Triphenylcarbenium pentachlorostannate is being studied for its applications in advanced electronics, particularly in the development of high-performance semiconductors and electronic devices .
Safety and Hazards
“Methylium, triphenyl-, pentachlorostannate(1-)” is considered hazardous. It causes severe skin burns and eye damage. If inhaled, it’s recommended to remove the victim to fresh air and keep at rest. If it comes in contact with skin, it’s advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. If it comes in contact with eyes, rinse cautiously with water for several minutes. If swallowed, do not induce vomiting .
Mécanisme D'action
Target of Action
Triphenylcarbenium pentachlorostannate is a complex compound that primarily targets the process of cationic polymerization reactions . It is also involved in the synthesis of diarylcyclohexanones, which are key intermediates for the preparation of antiprotozoals .
Mode of Action
The compound acts as an initiator in the photopolymerization of carbazolyl derived epoxy monomers It interacts with its targets by initiating the polymerization process, leading to the formation of complex polymers
Biochemical Pathways
Triphenylcarbenium pentachlorostannate is involved in the cationic polymerization pathway . This pathway leads to the formation of polymers with specific properties, which can be used in various applications. The downstream effects of this pathway include the synthesis of diarylcyclohexanones, which are key intermediates for the preparation of antiprotozoals .
Result of Action
The molecular and cellular effects of Triphenylcarbenium pentachlorostannate’s action primarily involve the formation of polymers through cationic polymerization . In the context of its use in the synthesis of diarylcyclohexanones, the compound’s action results in the production of these key intermediates, which can then be used in the preparation of antiprotozoals .
Action Environment
The action, efficacy, and stability of Triphenylcarbenium pentachlorostannate can be influenced by various environmental factors. It is also recommended that the compound be stored at temperatures between 0-6°C
Propriétés
IUPAC Name |
diphenylmethylbenzene;pentachlorostannanuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15.5ClH.Sn/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;/h1-15H;5*1H;/q+1;;;;;;+4/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHTYNWDYRJYIH-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Sn-](Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl5Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884836 | |
| Record name | Methylium, triphenyl-, pentachlorostannate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15414-98-9 | |
| Record name | Methylium, triphenyl-, pentachlorostannate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15414-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylium, triphenyl-, pentachlorostannate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methylium, triphenyl-, pentachlorostannate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trityl pentachlorostannate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



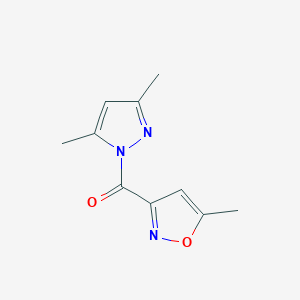
![1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B100940.png)
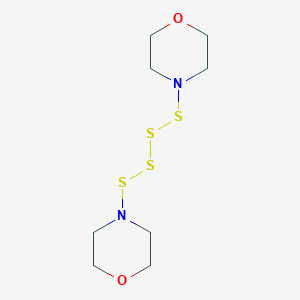
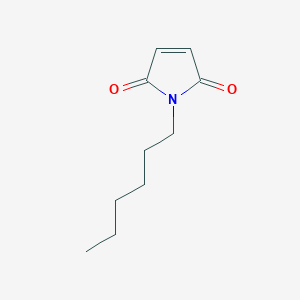
![Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]-](/img/structure/B100949.png)

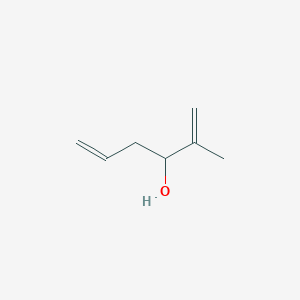

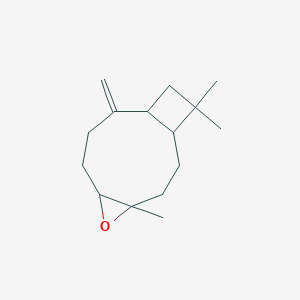
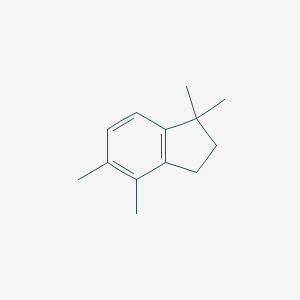
![2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine](/img/structure/B100965.png)
